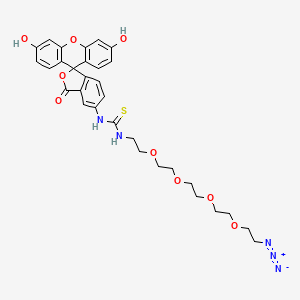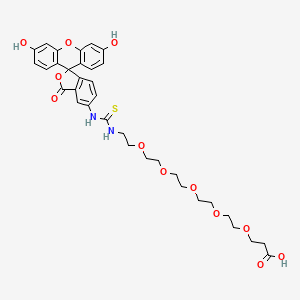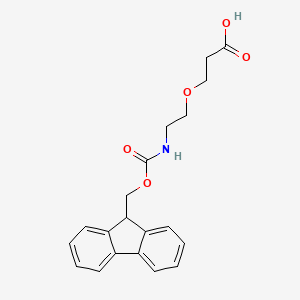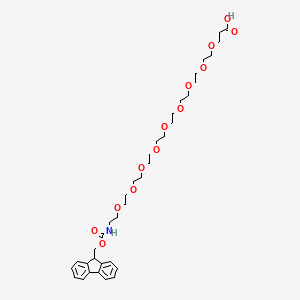
Fructosylvaline
Übersicht
Beschreibung
Fructosylvaline is a specific substrate of Fructosyl-Amino Acid Oxidase . It is also known as 3-methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid .
Synthesis Analysis
This compound synthesis involves two synthesis methods . A study also mentioned the half-life of fructosyl-valine in plasma, which was calculated to be 231 minutes .Chemical Reactions Analysis
This compound is utilized by certain marine microorganisms. A yeast strain identified as Pichia sp. N1-1 produced a Fructosyl-Valine–oxidizing enzyme .Wissenschaftliche Forschungsanwendungen
Fructosylvaline (Fru-val) can be used for constructing artificial dehydrogenase sensors. Polyvinylimidazole (PVI) catalyzes the oxidation of Fru-val and has been applied in developing colorimetric and amperometric sensors for its detection, indicating potential for monitoring glycated proteins like hemoglobin in diabetes management (Sode et al., 2001).
In fungi, fructosyl amino acid oxidase exhibits substrate specificity against fructosyl valine, highlighting its utility in determining glycated proteins in diabetic blood samples (Yoshida et al., 1995).
Specific determination of N-terminal glycated compounds like N-fructosylvaline in human hemoglobin has been reported, aiding in diabetes diagnosis and monitoring (Penndorf et al., 2008).
A nonenzymatic amperometric method using ferroceneboronic acid has been developed for fructosyl-valine sensing, which is relevant for glycosylated hemoglobin (HbA1c) detection, a key marker in diabetes management (Chien & Chou, 2011).
Fructosyl valine's role in the glycation of proteins and peptides in foods and in vivo has been evaluated, providing insights into the biochemical process and its implications for diabetic patients (Penndorf et al., 2008).
Mutagenesis studies have been conducted to improve the substrate specificity of fructosyl amine oxidase towards fructosyl-αN-valine, a model compound of HbA1c, demonstrating the potential for developing biosensors for HbA1c measurement (Kim et al., 2009).
An electrochemical biosensor for fructosyl valine, based on core-shell magnetic bionanoparticles, has been developed for detecting glycosylated hemoglobin, showing its applicability in diabetes management (Chawla & Pundir, 2011).
Safety and Hazards
Zukünftige Richtungen
A study has developed a fructosyl amino acid oxidase gold nanostar biosensor as a potential future point of care biosensor candidate for glycated haemoglobin detection . Another study isolated 12 microbial strains that grow aerobically in a minimal medium supplemented with Fructosyl-Valine as the sole nitrogen source .
Wirkmechanismus
Target of Action
Fructosylvaline (FV) is a type of fructosyl amino acid that occurs as N-terminal moieties of human glycated hemoglobin . The primary targets of FV are these glycated proteins, specifically hemoglobin. The molecular design of biomimetic receptors for these targets is a challenging but attractive goal in modern supramolecular chemistry .
Mode of Action
The interaction between FV and its targets involves a cooperative two-point recognition. This involves a sp³ boronate-diol esterification with simultaneous coordination bonding of the carboxylate group of Val to the Zn atom . This interaction mode is facilitated by fluorescent Zn-terpyridine complexes bearing boronic acids .
Biochemical Pathways
FV is part of the biochemical pathway involving the formation of nonenzymatic glycated proteins. This process begins with the condensation of free amino groups with glucose, leading to the formation of a Schiff base, the aldimine. This is followed by the Amadori rearrangement, which forms a ketoamine, also known as an Amadori product . FV is formed as a result of this Amadori rearrangement .
Pharmacokinetics
It’s important to note that these properties play a crucial role in the bioavailability and overall effectiveness of a compound .
Result of Action
The action of FV results in the formation of glycated hemoglobin, specifically Hb A1c . This is significant as Hb A1c is a key indicator of the degree of diabetic control. The ratio of glycation directly reflects past blood glucose levels, making it a reliable indicator of glycemic control over a period of 2 to 3 months .
Action Environment
These factors can induce abiotic stresses to the plants, affecting fruit development and quality . Given that FV is a fructosyl amino acid, it’s plausible that similar environmental factors could influence its action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Fructosylvaline is an Amadori compound with the potential to alter cellular adhesion, inhibit cancer metastasis, and induce apoptosis . It interacts with various enzymes and proteins, particularly fructosyl-amine oxidase, which is produced by certain microbial strains . This enzyme oxidizes this compound, producing hydrogen peroxide .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed that certain microbial strains can grow aerobically in a minimal medium supplemented with this compound as the sole nitrogen source . This suggests that this compound may influence cell function by serving as a nutrient source for certain types of cells.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with fructosyl-amine oxidase. This enzyme, produced by certain microbial strains, oxidizes this compound, leading to the production of hydrogen peroxide . This process suggests that this compound may exert its effects at the molecular level through enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that the plasma concentration of this compound in chickens increased over time, from 0 to 180 minutes after administration . This suggests that this compound may have long-term effects on cellular function.
Transport and Distribution
This compound is absorbed from the gastrointestinal tract and incorporated into the blood when orally administered to chickens . This suggests that this compound can be transported and distributed within cells and tissues.
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7/c1-5(2)8(11(18)19)12-3-6(14)9(16)10(17)7(15)4-13/h5,7-10,12-13,15-17H,3-4H2,1-2H3,(H,18,19)/t7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQHVKBNRPNQDY-UTINFBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10003-64-2 | |
| Record name | Fructosylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010003642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-FRUCTOSYL VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77T9T95MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Why is fructosylvaline relevant in the context of diabetes?
A: this compound is a significant marker of glycation, a process intensified in diabetic patients due to elevated blood glucose levels [, ]. While not a drug target itself, its presence, particularly in hemoglobin, helps assess long-term blood glucose control.
Q2: How is this compound measured in biological samples?
A: Measuring this compound directly in biological samples like blood is challenging. Research highlights a method using acid hydrolysis to break down the this compound in hemoglobin into N-(2-furoylmethyl)valine (FM-Val) [, ]. FM-Val can then be quantified using techniques like reversed-phase HPLC coupled with mass spectrometry [, ].
Q3: What can the levels of this compound in hemoglobin tell us?
A: Studies show a strong correlation between this compound levels and HbA1c levels in diabetic patients []. This correlation suggests that measuring this compound, specifically the N-terminal glycation of hemoglobin, can provide insights into a patient's long-term blood glucose control, similar to HbA1c measurements.
Q4: What is the significance of studying N-terminal glycation compared to other glycation sites?
A: Research suggests that the N-terminal valine of hemoglobin exhibits a higher relative glycation extent compared to lysine side chains []. This observation indicates a potential specificity in the enzymatic deglycation processes within red blood cells. Further investigation into this difference could help understand the body's natural defenses against glycation.
Q5: What are the implications of using this compound as a model compound?
A: this compound serves as a simplified model for understanding the complex structure of the N-terminal residue of human hemoglobin A1c []. Studying its formation and properties can provide valuable insights into the behavior of glycated hemoglobin, particularly its reaction with analytical reagents like phenylhydrazine [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)



